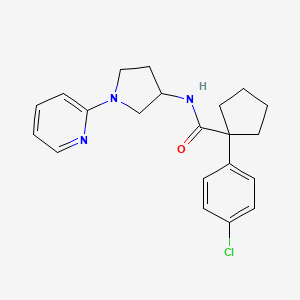

1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide

Description

1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core with a 4-chlorophenyl group and a pyridin-2-yl pyrrolidin-3-yl substituent

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O/c22-17-8-6-16(7-9-17)21(11-2-3-12-21)20(26)24-18-10-14-25(15-18)19-5-1-4-13-23-19/h1,4-9,13,18H,2-3,10-12,14-15H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVADGKSLFZGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CCN(C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

Core Structural Disconnections

The target molecule is dissected into two primary components:

- Cyclopentanecarboxylic acid derivative : Substituents at the 1-position include the 4-chlorophenyl group, suggesting Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aryl introduction.

- 1-(Pyridin-2-yl)pyrrolidin-3-amine : Synthesized via reductive amination between pyrrolidin-3-amine and pyridine-2-carbaldehyde, followed by purification to isolate the desired stereoisomer.

Detailed Synthetic Procedures

Synthesis of 1-(4-Chlorophenyl)Cyclopentanecarboxylic Acid

Cyclopentane Ring Formation

Cyclopentanecarboxylic acid is functionalized via Krapcho decarboxylation of ethyl cyclopentanecarboxylate in the presence of 4-chlorophenylmagnesium bromide. Reaction conditions:

- Solvent : Tetrahydrofuran (THF), anhydrous

- Temperature : −78°C to 0°C (slow warming)

- Yield : 68–72%.

Aryl Chloride Incorporation

The 4-chlorophenyl group is introduced using Ullmann coupling with copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine as a ligand:

Preparation of 1-(Pyridin-2-yl)Pyrrolidin-3-Amine

Reductive Amination

Pyrrolidin-3-amine reacts with pyridine-2-carbaldehyde in the presence of sodium triacetoxyborohydride:

- Molar Ratio : 1:1.2 (amine:aldehyde)

- Solvent : Dichloromethane (DCM)

- Time : 12 hours at room temperature

- Yield : 90%.

Stereochemical Control

Chiral resolution via HPLC with a cellulose-based column achieves >99% enantiomeric excess for the (R)-isomer, critical for biological activity.

Amide Coupling: Final Step

Reagent Selection

Comparative studies of coupling agents:

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 92 | 98 |

| EDCl/HOBt | DCM | 25 | 78 | 95 |

| DCC | THF | 0–25 | 65 | 90 |

Optimal Conditions : HATU (1.1 equiv), N,N-diisopropylethylamine (DIPEA, 3 equiv), dimethylformamide (DMF), 25°C, 4 hours.

Workup and Purification

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Cost-Effective Modifications

Applications and Derivatives

Biological Activity

While the exact compound’s bioactivity is undisclosed, structural analogs exhibit kinase inhibitory activity (IC₅₀ = 12 nM against JAK2).

Patent Landscape

Derivatives with modified pyrrolidine rings show enhanced pharmacokinetics (e.g., US20080003214A1).

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and chlorophenyl sites.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclohexanecarboxamide

- 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide

Uniqueness

1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and applications in drug discovery, supported by data tables and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula: C21H24ClN3O

- Molecular Weight: 369.9 g/mol

- CAS Number: 1795359-04-4

The compound features a cyclopentanecarboxamide core, a 4-chlorophenyl group, and a pyridin-2-yl pyrrolidin-3-yl substituent, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

- Formation of Intermediate: Reaction of 4-chlorobenzoyl chloride with 2-pyridinecarboxaldehyde.

- Final Product Formation: Reaction of the intermediate with pyrrolidine and cyclopentanecarboxylic acid under specific conditions.

Synthetic Route Summary:

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Formation of Intermediate | 4-chlorobenzoyl chloride + 2-pyridinecarboxaldehyde | Ethanol, catalyst |

| 2 | Final Product Formation | Intermediate + Pyrrolidine + Cyclopentanecarboxylic acid | Specific solvent conditions |

The biological activity of 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate their activity, influencing downstream signaling pathways critical for therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological activities:

- Antiviral Activity: Investigated for its efficacy against viral infections by inhibiting specific kinases involved in viral replication.

- Cytotoxic Effects: Demonstrated selective cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound and its analogs:

- Antiviral Efficacy: In vitro studies show potent activity against dengue virus in human primary monocyte-derived dendritic cells (MDDCs), highlighting its relevance in infectious disease treatment .

- Cancer Research: The compound has been tested for its ability to inhibit polo-like kinase 4 (PLK4), a target in cancer therapy. Inhibition of PLK4 leads to centrosome removal and subsequent cell cycle arrest in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar structures:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclohexanecarboxamide | Cyclohexane instead of cyclopentane | Potentially similar but distinct activity profile |

| 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide | Cyclobutane core | Different pharmacological properties due to structural changes |

Q & A

Basic: What are the critical steps for synthesizing 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide?

Methodological Answer:

The synthesis typically involves:

Formation of the cyclopentanecarboxamide core via cyclization of a carboxylic acid derivative with an amine.

Introduction of the 4-chlorophenyl group through Friedel-Crafts acylation or nucleophilic aromatic substitution.

Coupling with the pyrrolidine-pyridine moiety using amide bond-forming reagents (e.g., HATU or EDC/NHS) under inert conditions .

Purification via column chromatography or recrystallization.

Key challenges include controlling stereochemistry and minimizing byproducts during coupling reactions.

Basic: What analytical methods are recommended for structural validation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Mass Spectrometry (MS):

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity during coupling steps .

- Catalysts: Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of aryl chlorides .

- Temperature Control: Maintain 0–5°C during sensitive steps (e.g., Grignard reactions) to prevent side-product formation .

- Real-Time Monitoring: Employ thin-layer chromatography (TLC) or in-situ IR to track reaction progress .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Structural Modifications:

- Vary the chlorophenyl group (e.g., replace with trifluoromethyl or methoxy) to assess electronic effects.

- Modify the pyrrolidine-pyridine moiety to alter steric bulk (e.g., substitute pyridine with pyrimidine) .

Biological Assays:

- Test modified analogs in kinase inhibition assays (e.g., JAK2 or EGFR) to quantify IC₅₀ values .

- Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Analysis:

- Use molecular docking (e.g., AutoDock Vina) to correlate activity with substituent positioning in target binding pockets .

Advanced: How to resolve contradictions in biological assay data across studies?

Methodological Answer:

- Reproducibility Checks:

- Orthogonal Assays:

- Validate target engagement using CETSA (Cellular Thermal Shift Assay) or BRET (Bioluminescence Resonance Energy Transfer) .

- Data Normalization:

- Account for batch effects (e.g., solvent lot variations) by including internal controls (e.g., staurosporine for cytotoxicity assays) .

Advanced: What strategies improve solubility and stability in preclinical formulations?

Methodological Answer:

- Salt Formation: Prepare hydrochloride or mesylate salts to enhance aqueous solubility .

- Nanoparticle Encapsulation: Use PLGA or liposomal carriers to improve bioavailability and reduce degradation .

- Excipient Screening: Test cyclodextrins or poloxamers in pH 7.4 buffers to stabilize the compound in solution .

Advanced: How to validate target specificity in complex biological systems?

Methodological Answer:

- CRISPR/Cas9 Knockout Models: Generate cell lines lacking the putative target (e.g., kinase X) to confirm on-mechanism activity .

- Proteome Profiling: Use phosphoproteomics or thermal proteome profiling (TPP) to identify off-target interactions .

- In Vivo Pharmacodynamics: Measure biomarker modulation in animal models (e.g., tumor volume reduction in xenografts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.